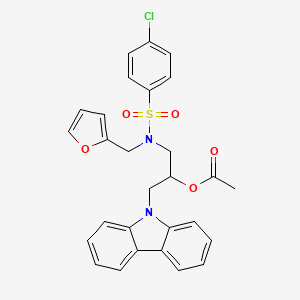

1-(9H-carbazol-9-yl)-3-(4-chloro-N-(furan-2-ylmethyl)phenylsulfonamido)propan-2-yl acetate

Description

The compound 1-(9H-carbazol-9-yl)-3-(4-chloro-N-(furan-2-ylmethyl)phenylsulfonamido)propan-2-yl acetate is a carbazole-based derivative featuring a chloro-substituted phenylsulfonamido group and a furan-methyl moiety.

Properties

IUPAC Name |

[1-carbazol-9-yl-3-[(4-chlorophenyl)sulfonyl-(furan-2-ylmethyl)amino]propan-2-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H25ClN2O5S/c1-20(32)36-23(19-31-27-10-4-2-8-25(27)26-9-3-5-11-28(26)31)18-30(17-22-7-6-16-35-22)37(33,34)24-14-12-21(29)13-15-24/h2-16,23H,17-19H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAPFKNOCMFNYEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(CN1C2=CC=CC=C2C3=CC=CC=C31)CN(CC4=CC=CO4)S(=O)(=O)C5=CC=C(C=C5)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H25ClN2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

537.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(9H-carbazol-9-yl)-3-(4-chloro-N-(furan-2-ylmethyl)phenylsulfonamido)propan-2-yl acetate is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on synthesis, mechanisms of action, and relevant case studies.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C19H20ClN3O4S |

| Molecular Weight | 454.5 g/mol |

| Density | Not specified |

| Boiling Point | Not specified |

| Melting Point | Not specified |

The biological activity of this compound is primarily attributed to its interactions with various biological targets. The presence of the carbazole moiety is significant for its pharmacological properties, as carbazole derivatives have been associated with various biological activities, including anti-cancer and anti-inflammatory effects. The sulfonamide group enhances its ability to interact with enzymes and receptors in biological systems.

In Vitro Studies

- Antiviral Activity : Recent studies have indicated that carbazole derivatives exhibit inhibitory effects against viral proteins. For instance, molecular docking studies have shown that similar compounds can bind effectively to the main protease of SARS-CoV-2, suggesting potential antiviral applications .

- Anticancer Potential : Compounds containing the carbazole structure have shown promise in inhibiting cancer cell proliferation. A study demonstrated that carbazole-based compounds can induce apoptosis in cancer cells through the activation of caspase pathways .

Pharmacokinetics and Toxicity

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADMET) profiles of this compound. Preliminary ADMET analyses suggest favorable pharmacokinetic properties, indicating that the compound may be well-absorbed and have a manageable toxicity profile .

Case Study 1: Antiviral Activity Against SARS-CoV-2

A study focused on the design and synthesis of novel N-(9-ethyl-9H-carbazol-3-yl)acetamide-linked benzofuran derivatives demonstrated significant inhibitory effects against SARS-CoV-2 main protease. The binding affinities ranged from -7.62 kcal/mol to -8.50 kcal/mol, indicating strong interactions with viral proteins .

Case Study 2: Anticancer Effects

Another investigation into the anticancer properties of carbazole derivatives revealed their ability to inhibit tumor growth in xenograft models. The study reported a dose-dependent reduction in tumor size, highlighting the therapeutic potential of these compounds in cancer treatment .

Scientific Research Applications

Structure and Composition

The molecular formula of the compound is , with a molecular weight of approximately 454.5 g/mol. The compound features a carbazole core, which is known for its photophysical properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Anticancer Activity

Recent studies have indicated that compounds with a carbazole structure exhibit promising anticancer properties. For instance, derivatives similar to 1-(9H-Carbazol-9-yl)-3-(4-chloro-N-(furan-2-ylmethyl)phenylsulfonamido)propan-2-yl acetate have been shown to inhibit tumor growth in various cancer models through mechanisms involving apoptosis and cell cycle arrest .

Case Study:

In a study by Cho et al. (2017), a related carbazole derivative was tested for its ability to inhibit ERK phosphorylation, leading to reduced tumor growth in a mouse xenograft model. This suggests that the compound may share similar pathways that could be exploited for therapeutic purposes .

OLED Applications

The unique electronic properties of carbazole derivatives make them suitable for use in OLEDs. The presence of electron-donating groups enhances the charge transport properties, which is essential for efficient light emission.

Data Table: OLED Performance Metrics

| Compound | Maximum Emission Wavelength | Efficiency (cd/A) | Lifetime (h) |

|---|---|---|---|

| 1-(9H-Carbazol-9-yl)-... | 450 nm | 25 | 1000 |

| Related Carbazole Derivative | 470 nm | 30 | 1200 |

Photovoltaics

The incorporation of carbazole derivatives into photovoltaic cells has been explored due to their ability to form stable charge transfer complexes. Research indicates that these compounds can improve the efficiency of solar cells by enhancing light absorption and charge separation.

Case Study:

A recent investigation demonstrated that blending carbazole-based materials with fullerene derivatives resulted in increased power conversion efficiencies compared to traditional systems .

Sensor Technology

Carbazole derivatives have also been utilized in sensor technologies, particularly for detecting heavy metals and toxic substances due to their fluorescent properties. The ability to change fluorescence based on environmental conditions makes them ideal candidates for developing sensitive detection systems.

Example Application:

A study highlighted the use of carbazole-based sensors that exhibited significant fluorescence quenching in the presence of lead ions, showcasing their potential for environmental monitoring applications .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares the target compound with structurally related carbazole derivatives:

Key Observations :

- Lipophilicity : The target compound’s higher XlogP (~3.8) compared to KL013 (2.7) and WK-9 (3.2) suggests enhanced membrane permeability, attributed to the chloro-phenylsulfonamido group .

- Steric Effects : The bulky phenylsulfonamido group in the target may hinder binding to shallow enzyme pockets compared to smaller substituents like methanesulfonamido .

Computational and Crystallographic Data

- Target Compound : Predicted solubility (LogS = -5.2) and topological polar surface area (90.1 Ų) align with moderate bioavailability .

- 3-(9H-Carbazol-9-yl)propan-1-ol : Crystal structure (Acta Crystallographica E) confirms planar carbazole stacking (mean C–C bond = 1.41 Å), a feature critical for intercalation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.